molecular formula C9H10N2O2 B13491707 methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate

methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B13491707
M. Wt: 178.19 g/mol
InChI Key: MLOGBIRPNPCXNU-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methyl group at position 1, a prop-2-yn-1-yl group at position 5, and a carboxylate ester group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of 1-methyl-1H-pyrazole with propargyl bromide to introduce the prop-2-yn-1-yl group at position 5. This is followed by esterification of the resulting intermediate with methyl chloroformate to form the carboxylate ester group at position 3 .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling reaction temperature, solvent choice, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

Methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with aromatic residues in the active site .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylate: Similar structure but with different substitution pattern.

    1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate: Similar structure but with carboxylate group at position 4.

    1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide: Similar structure but with carboxamide group instead of carboxylate.

Uniqueness

Methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the prop-2-yn-1-yl group at position 5 and the carboxylate ester group at position 3 differentiates it from other pyrazole derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 1-methyl-5-prop-2-ynylpyrazole-3-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-4-5-7-6-8(9(12)13-3)10-11(7)2/h1,6H,5H2,2-3H3

InChI Key

MLOGBIRPNPCXNU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)CC#C

Origin of Product

United States

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